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(methylamino)benzonitrile

Cat. No.: B1333672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Amino-4-(methylamino)benzonitrile. Due to the current absence of published experimental

spectroscopic data for this specific compound, this document focuses on predicted data and

established methodologies for the characterization of analogous aromatic amines and

benzonitrile derivatives. It is intended to serve as a valuable resource for researchers in the

fields of medicinal chemistry, materials science, and organic synthesis, offering insights into the

expected spectral characteristics and the experimental approaches required for its definitive

identification.

Introduction
3-Amino-4-(methylamino)benzonitrile is a substituted aromatic compound featuring a nitrile

group, a primary amine, and a secondary amine. This unique combination of functional groups

suggests its potential as a versatile building block in the synthesis of pharmaceuticals and

functional materials. A thorough understanding of its spectroscopic signature is paramount for

its unambiguous identification, purity assessment, and for tracking its transformations in

chemical reactions. This guide outlines the predicted spectroscopic data for 3-Amino-4-
(methylamino)benzonitrile and provides detailed experimental protocols that can be applied

to its analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1333672?utm_src=pdf-interest
https://www.benchchem.com/product/b1333672?utm_src=pdf-body
https://www.benchchem.com/product/b1333672?utm_src=pdf-body
https://www.benchchem.com/product/b1333672?utm_src=pdf-body
https://www.benchchem.com/product/b1333672?utm_src=pdf-body
https://www.benchchem.com/product/b1333672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Amino-4-
(methylamino)benzonitrile. These predictions are based on established principles of

spectroscopic theory and comparison with experimentally determined data for structurally

similar compounds.

Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental

composition of a compound. For 3-Amino-4-(methylamino)benzonitrile (C₈H₉N₃), the

predicted monoisotopic mass is 147.07965 Da. The table below lists the predicted m/z values

for various common adducts that may be observed in electrospray ionization (ESI) mass

spectrometry.

Table 1: Predicted Mass Spectrometry Data for 3-Amino-4-(methylamino)benzonitrile

Adduct Predicted m/z

[M+H]⁺ 148.08693

[M+Na]⁺ 170.06887

[M+K]⁺ 186.04281

[M+NH₄]⁺ 165.11347

[M-H]⁻ 146.07237

[M+HCOO]⁻ 192.07785

[M+CH₃COO]⁻ 206.09350

Data sourced from PubChem CID: 2779731. These are computationally predicted values and

await experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, such as hydrogen (¹H) and carbon (¹³C).
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¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 3-Amino-4-
(methylamino)benzonitrile would exhibit distinct signals for the aromatic protons, the amine

protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of

the substituents on the aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data for 3-Amino-4-(methylamino)benzonitrile

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic-H (ortho to

CN)
7.0 - 7.3 d 1H

Aromatic-H (meta to

CN)
6.8 - 7.1 dd 1H

Aromatic-H (ortho to

NH₂)
6.5 - 6.8 d 1H

-NH₂ (Amino) 3.5 - 5.0 (broad) s 2H

-NH (Methylamino) 3.0 - 4.5 (broad) q 1H

-CH₃ (Methyl) 2.8 - 3.0 d 3H

Predictions are based on analogous structures and may vary with solvent and experimental

conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon

framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for 3-Amino-4-(methylamino)benzonitrile
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

-C≡N (Nitrile) 118 - 122

Quaternary C (ipso to CN) 100 - 110

Aromatic CH 110 - 135

Quaternary C (ipso to NH₂) 140 - 150

Quaternary C (ipso to NHCH₃) 145 - 155

-CH₃ (Methyl) 30 - 35

Predictions are based on analogous structures and may vary with solvent and experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies for 3-Amino-4-(methylamino)benzonitrile

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Primary Amine) 3450 - 3300 Medium

N-H Stretch (Secondary

Amine)
3350 - 3310 Medium

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

C≡N Stretch (Nitrile) 2260 - 2220 Strong

N-H Bend (Primary Amine) 1650 - 1580 Medium

C=C Stretch (Aromatic) 1600 - 1450 Medium

C-N Stretch 1350 - 1250 Strong
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Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for 3-
Amino-4-(methylamino)benzonitrile. These protocols are based on standard laboratory

practices for the analysis of small organic molecules.

Mass Spectrometry (Electrospray Ionization)
Objective: To determine the accurate mass and confirm the molecular formula.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with

an electrospray ionization (ESI) source.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL)

in a suitable solvent such as methanol or acetonitrile.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

Ionization: Operate the ESI source in both positive and negative ion modes to observe

protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, as well as other adducts.

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the

elemental composition.

Sample Preparation Mass Analysis Data Processing

3-Amino-4-(methylamino)benzonitrile Dissolve in
Methanol/Acetonitrile Direct Infusion Electrospray

Ionization (+/-)
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Mass Analyzer Detection Mass Spectrum
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Caption: Workflow for Mass Spectrometry Analysis.

NMR Spectroscopy
Objective: To elucidate the detailed chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a standard

probe.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS)

can be added as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of

2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans will be required. Typical parameters include a

spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to TMS or

the residual solvent peak. Integrate the ¹H NMR signals to determine proton ratios.

Sample Preparation

Data Acquisition Data Processing & Analysis
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Caption: Workflow for NMR Spectroscopy Analysis.

IR Spectroscopy
Objective: To identify the key functional groups.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an

attenuated total reflectance (ATR) accessory.

Methodology:

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly

onto the ATR crystal. For transmission FTIR, a KBr pellet can be prepared by grinding a

small amount of the sample with dry KBr powder and pressing it into a thin disk.

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected

and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Signaling Pathways and Logical Relationships
As of the date of this publication, there is no specific information available in the public domain

regarding the involvement of 3-Amino-4-(methylamino)benzonitrile in biological signaling

pathways. However, the structural motifs present in the molecule, such as the

aminobenzonitrile core, are found in compounds with diverse biological activities. Future

research may explore its potential as an inhibitor or modulator of various enzymes or receptors.

The logical relationship for the characterization of this, or any novel compound, follows a

standard scientific workflow.
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Caption: Logical workflow for the synthesis and characterization of a novel compound.

Conclusion
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This technical guide provides a predictive framework for the spectroscopic analysis of 3-
Amino-4-(methylamino)benzonitrile. While experimental data is not yet available, the

information and protocols presented herein offer a solid foundation for researchers to

undertake the synthesis and characterization of this promising molecule. The detailed

methodologies and expected spectral data will aid in the efficient and accurate elucidation of its

structure, paving the way for its potential applications in drug discovery and materials science.

It is anticipated that future research will provide the experimental data necessary to validate

and refine the predictions outlined in this guide.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 3-Amino-4-
(methylamino)benzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1333672#spectroscopic-data-nmr-ir-ms-of-3-
amino-4-methylamino-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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